molecular formula C22H37NO B4974455 1-[6-[2,6-Di(propan-2-yl)phenoxy]hexyl]pyrrolidine

1-[6-[2,6-Di(propan-2-yl)phenoxy]hexyl]pyrrolidine

Cat. No.: B4974455
M. Wt: 331.5 g/mol
InChI Key: VVOFIECUVDAILE-UHFFFAOYSA-N
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Description

1-[6-[2,6-Di(propan-2-yl)phenoxy]hexyl]pyrrolidine is a synthetic organic compound characterized by its unique structure, which includes a pyrrolidine ring and a phenoxy group substituted with isopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-[2,6-Di(propan-2-yl)phenoxy]hexyl]pyrrolidine typically involves the reaction of 2,6-di(propan-2-yl)phenol with a suitable hexyl halide to form the intermediate 2,6-di(propan-2-yl)phenoxyhexane. This intermediate is then reacted with pyrrolidine under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as toluene or dichloromethane and bases like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[6-[2,6-Di(propan-2-yl)phenoxy]hexyl]pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Sodium hydride, potassium carbonate, and various alkyl halides or acyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

1-[6-[2,6-Di(propan-2-yl)phenoxy]hexyl]pyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-[6-[2,6-Di(propan-2-yl)phenoxy]hexyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,6-Diisopropylaniline: Shares the isopropyl-substituted phenyl group but lacks the pyrrolidine and hexyl moieties.

    2,6-Di(propan-2-yl)phenoxy]methyl dihydrogen phosphate: Similar phenoxy group but different functional groups and overall structure.

Uniqueness

1-[6-[2,6-Di(propan-2-yl)phenoxy]hexyl]pyrrolidine is unique due to its combination of a pyrrolidine ring and a phenoxy group with isopropyl substitutions. This structure imparts specific chemical and physical properties that differentiate it from other similar compounds, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-[6-[2,6-di(propan-2-yl)phenoxy]hexyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H37NO/c1-18(2)20-12-11-13-21(19(3)4)22(20)24-17-10-6-5-7-14-23-15-8-9-16-23/h11-13,18-19H,5-10,14-17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVOFIECUVDAILE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)OCCCCCCN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H37NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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